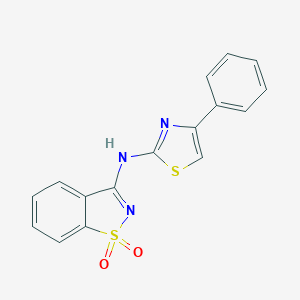![molecular formula C17H14N2 B277677 4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
4-[2-(1-Isoquinolinyl)vinyl]phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(1-Isoquinolinyl)vinyl]phenylamine, also known as IQV, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of phenylamine and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
4-[2-(1-Isoquinolinyl)vinyl]phenylamine acts as a competitive antagonist for GPCRs, specifically the dopamine D2 receptor. It binds to the receptor and prevents dopamine from binding, thus blocking downstream signaling pathways. This mechanism of action has been studied in the context of Parkinson's disease, as dopamine signaling is disrupted in this condition.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-Isoquinolinyl)vinyl]phenylamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects, potentially making it a useful tool for studying inflammatory diseases. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, making it a potential tool for studying neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(1-Isoquinolinyl)vinyl]phenylamine in lab experiments is its high selectivity for dopamine D2 receptors. Additionally, its fluorescent properties make it a useful tool for studying protein conformational changes. However, one limitation is that it has a relatively short half-life, making it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[2-(1-Isoquinolinyl)vinyl]phenylamine. One area of interest is its potential use in the development of new drugs targeting GPCRs. Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine could be further studied for its potential use in the treatment of neurological disorders such as Parkinson's disease. Finally, researchers could investigate the use of 4-[2-(1-Isoquinolinyl)vinyl]phenylamine as a fluorescent probe for detecting protein conformational changes in other biological systems.
Synthesemethoden
4-[2-(1-Isoquinolinyl)vinyl]phenylamine can be synthesized through a multistep process involving the reaction of 2-bromo-1-phenylethanone with isoquinoline and subsequent reduction with lithium aluminum hydride. The final product is obtained through a Suzuki coupling reaction between 4-bromo-2-(1-isoquinolinyl)vinylbenzene and phenylboronic acid.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been used as a ligand for studying the binding properties of G protein-coupled receptors (GPCRs). Additionally, 4-[2-(1-Isoquinolinyl)vinyl]phenylamine has been investigated for its potential use in the development of new drugs targeting GPCRs.
Eigenschaften
Molekularformel |
C17H14N2 |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
4-[(Z)-2-isoquinolin-1-ylethenyl]aniline |
InChI |
InChI=1S/C17H14N2/c18-15-8-5-13(6-9-15)7-10-17-16-4-2-1-3-14(16)11-12-19-17/h1-12H,18H2/b10-7- |
InChI-Schlüssel |
WFGNRFAHLMFGJZ-YFHOEESVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C\C3=CC=C(C=C3)N |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)
![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)
![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)
![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277612.png)
![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)
![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)

![5-bromo-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277621.png)